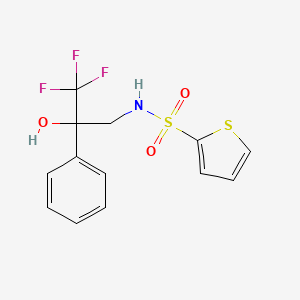

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is a compound that features a unique combination of functional groups, including a trifluoromethyl group, a hydroxyl group, a phenyl group, and a thiophene-2-sulfonamide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ conditions to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of specialized equipment and reagents to facilitate the reactions and purifications.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Pharmaceuticals

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide shows promise as a drug candidate due to its structural features that enhance lipophilicity and biological activity. The sulfonamide moiety allows for interactions with various enzymes and receptors, which may inhibit their activity.

Case Study: Antimalarial Activity

Recent studies have highlighted the potential of trifluoromethyl-substituted sulfonamides as lead compounds for developing new antimalarial drugs. A study synthesized several derivatives with varying substituents to evaluate their efficacy against malaria, showing that the trifluoromethyl group significantly enhances biological activity against the target enzyme dihydropteroate synthase .

Materials Science

The compound is also explored in materials science for its applications in organic semiconductors and organic light-emitting diodes (OLEDs). Its unique electronic properties due to the trifluoromethyl and thiophene groups make it suitable for developing advanced materials with specific optical and electronic characteristics.

Application Table: Material Properties

| Material Type | Application | Key Features |

|---|---|---|

| Organic Semiconductors | Charge transport materials | High electron mobility |

| OLEDs | Light-emitting layers | Enhanced luminescence efficiency |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

Reaction Types and Conditions

| Reaction Type | Common Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Formation of carbonyl compounds |

| Reduction | LiAlH4, NaBH4 | Formation of amines |

| Substitution | Amines or thiols | Formation of substituted thiophene derivatives |

Potential Targets

- Enzymes involved in metabolic pathways.

- Receptors linked to disease processes.

- Cellular transport mechanisms.

Mecanismo De Acción

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The sulfonamide moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is unique due to its combination of a trifluoromethyl group and a thiophene-2-sulfonamide moiety. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds.

Actividad Biológica

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15F3N2O2S, with a molecular weight of approximately 392.4 g/mol. The compound features a trifluoromethyl group and a hydroxyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅F₃N₂O₂S |

| Molecular Weight | 392.4 g/mol |

| Functional Groups | Hydroxyl, Sulfonamide, Trifluoromethyl |

Research indicates that compounds similar to this compound can interact with various biological targets. Notably, they have been shown to activate ATP-sensitive potassium channels (KATP), which are crucial in regulating cellular excitability and neurotransmitter release.

Therapeutic Applications

- Anesthetic Properties : Analogues of this compound have demonstrated potential as oral general anesthetics. For instance, the related compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide has shown efficacy in reducing the minimum alveolar concentration (MAC) of isoflurane without significant cardiovascular effects .

- Anticonvulsant Activity : The same analogue exhibited potent anticonvulsant properties in various animal models, suggesting that derivatives of this compound may be effective in treating seizure disorders .

- Anticancer Potential : Preliminary studies indicate that compounds with similar structures may exhibit anticancer activity. For example, certain biphenyl derivatives showed significant cytotoxicity against human tumor cell lines .

Study 1: Anesthetic Efficacy

In a study evaluating the anesthetic properties of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide analogues, researchers found that these compounds reduced isoflurane MAC significantly while maintaining stable cardiovascular parameters. This suggests a favorable safety profile for clinical applications in anesthesia .

Study 2: Anticonvulsant Activity

Another study assessed the anticonvulsant effects of these compounds using maximal electroshock and subcutaneous metrazol models. The results demonstrated a therapeutic index indicating effective seizure control with minimal side effects .

Study 3: Anticancer Activity

Research on biphenyl derivatives showed that several compounds exhibited IC50 values between 19.41 µM and 29.27 µM against various cancer cell lines. These findings support the potential development of new anticancer agents based on the structural motifs present in this compound .

Propiedades

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO3S2/c14-13(15,16)12(18,10-5-2-1-3-6-10)9-17-22(19,20)11-7-4-8-21-11/h1-8,17-18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOTVRCFEXXERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.